![molecular formula C31H24Br2N4O B12592593 Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- CAS No. 649740-17-0](/img/structure/B12592593.png)
Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- is a complex organic compound characterized by the presence of bromophenyl and indole groups attached to a urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired compound with minimal purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield. The use of advanced reaction conditions and catalysts may be employed to enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated indole derivatives, while reduction may produce de-brominated compounds.
Aplicaciones Científicas De Investigación
Urea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Urea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- involves its interaction with specific molecular targets and pathways. The bromophenyl and indole groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,3-bis(3-bromophenyl)urea: Similar in structure but lacks the indole group.
N,N’-Bis(4-bromophenyl)urea: Similar but with bromine atoms at different positions on the phenyl rings.
Uniqueness
Urea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- is unique due to the presence of both bromophenyl and indole groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
649740-17-0 |
|---|---|
Fórmula molecular |
C31H24Br2N4O |
Peso molecular |
628.4 g/mol |
Nombre IUPAC |
1,3-bis[(3-bromophenyl)-indol-1-ylmethyl]urea |
InChI |
InChI=1S/C31H24Br2N4O/c32-25-11-5-9-23(19-25)29(36-17-15-21-7-1-3-13-27(21)36)34-31(38)35-30(24-10-6-12-26(33)20-24)37-18-16-22-8-2-4-14-28(22)37/h1-20,29-30H,(H2,34,35,38) |
Clave InChI |
DRGUQOHRQDMPMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2C(C3=CC(=CC=C3)Br)NC(=O)NC(C4=CC(=CC=C4)Br)N5C=CC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)
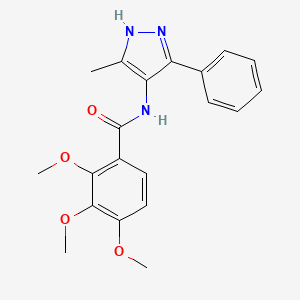
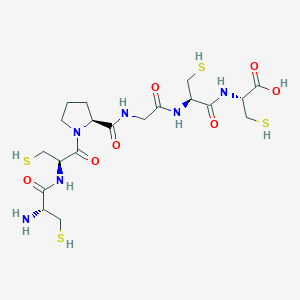
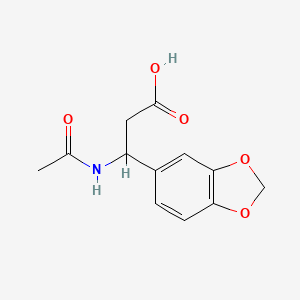
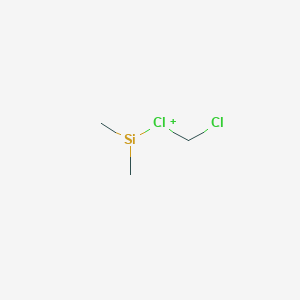

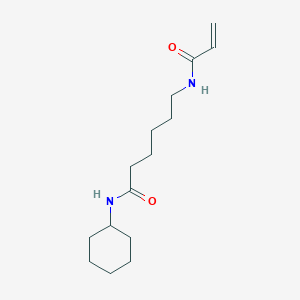

![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)
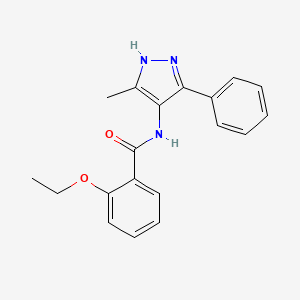
![1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine](/img/structure/B12592582.png)
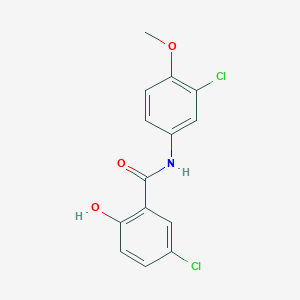
![2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12592585.png)
